molecular formula C10H9F2NO3 B2974763 Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate CAS No. 1901844-00-5

Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate

Cat. No. B2974763
CAS RN: 1901844-00-5
M. Wt: 229.183
InChI Key: GNOXMWWLLRXKQT-UHFFFAOYSA-N
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Description

“Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate” is a chemical compound with the CAS Number: 1901844-00-5 . It has a molecular weight of 229.18 . The IUPAC name for this compound is methyl 3-((2,5-difluorophenyl)amino)-3-oxopropanoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9F2NO3/c1-16-10(15)5-9(14)13-8-4-6(11)2-3-7(8)12/h2-4H,5H2,1H3,(H,13,14) . This indicates that the molecule contains 10 carbon atoms, 9 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate” is a powder at room temperature . The compound is stable under normal temperatures and pressures.

Scientific Research Applications

Organic Synthesis Applications

  • Methylene Acetoxylation : The synthesis of 1-carbamoyl-2-oxopropyl acetate derivatives through an acetoxylation process utilizing (diacetoxyiodo)benzene (DIB) as the oxidant demonstrates a method potentially useful in organic synthesis due to its mild reaction conditions and excellent yields across a good substrate scope (Liu et al., 2011).
  • Difluorocarbene Generation : Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) has been identified as an efficient source of difluorocarbene, showing reactivity comparable to trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA), illustrating its potential in producing difluorocyclopropane derivatives under specific conditions (Eusterwiemann et al., 2012).

Material Science and Chemistry

  • Crystal Structure and Spectroscopy : The synthesis and characterization of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, including its IR spectroscopy and crystal structure determination, highlight the importance of such compounds in understanding molecular interactions and material properties (Yaman et al., 2019).
  • Crystalline Polymorph Selection : Research on controlling crystal polymorphism through the use of polymer heteronuclei indicates a method for selectively producing crystalline forms of pharmaceuticals, demonstrating the role of such compounds in material science and industrial applications (Price et al., 2005).

Pharmaceutical Research

  • Antihypertensive Agents : Synthesis of methyl 2-(thiazol-2-ylcarbamoyl)acetate derivatives and their evaluation as antihypertensive α-blocking agents reveal the potential pharmaceutical applications of these compounds in developing new treatments for hypertension (Abdel-Wahab et al., 2008).

properties

IUPAC Name

methyl 3-(2,5-difluoroanilino)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO3/c1-16-10(15)5-9(14)13-8-4-6(11)2-3-7(8)12/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOXMWWLLRXKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)NC1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate

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